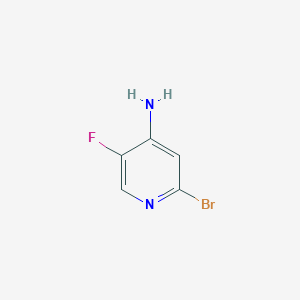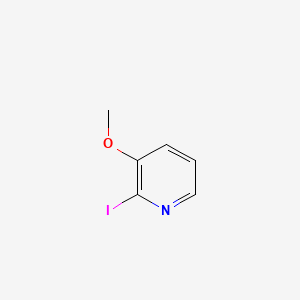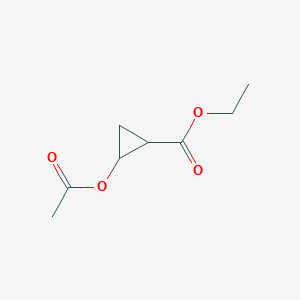
2,2-二甲基-1,3-二氧六环-5,5-二甲酸二乙酯
概述
描述
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate (DMDD) is an organic compound that is commonly used in organic chemistry and biochemistry. It is a versatile reagent with a wide range of applications in the synthesis of organic compounds and in the study of biochemical and physiological processes.
科学研究应用
合成和化学性质
2,2-二甲基-1,3-二氧六环-5,5-二甲酸二乙酯是一种用于各种合成工艺的化学化合物。例如,它由丙二酸二乙酯多步合成,在生产过程中提供高总收率和效率 (Li‐Xia Pei, 2001)。该化合物的晶体结构已经过分析,结果表明 1,3-二氧六环体系近乎平面,且不符合典型的饱和六元环 1,3-二氧六环,表明具有独特的结构特征 (A. Jiang, L. Hong, R. F. See, M. Churchill, 1993).
在聚合中的应用
该化合物在聚合物科学领域发挥着重要作用。例如,它用于六元环碳酸酯的阴离子平衡聚合。已经研究了包括 5,5-二乙基-1,3-二氧六环-2-酮在内的各种环状碳酸酯的聚合行为,这对于理解聚合物形成的热力学至关重要 (Jyuhou Matsuo, K. Aoki, F. Sanda, T. Endo, 1998).
在合成中间体中的作用
2,2-二甲基-1,3-二氧六环-5,5-二甲酸二乙酯在合成各种化合物的中间体中也具有重要意义。它已被用于合成碘比妥中间体,展示了其在制造复杂分子方面的多功能性。该过程涉及使用丙二酸二乙酯作为起始原料并进行羟甲基化和脱羧等各种反应,展示了其在多方面化学合成中的效用 (Bai Zheng-wu, 2008).
参与金属-配体络合物的形成
该化合物还参与形成金属-配体络合物,如在其与 Ni(II)、Cu(II) 和 Co(II) 等金属的相互作用的研究中观察到的那样。已经确定了这些络合物在混合溶剂中的稳定性常数,表明其在配位化学中的潜力及其在形成结构多样的络合物中的作用 (P. Tekade, S. Bajaj, Seemita Thool, 2015).
酶促合成和可生物降解塑料
该化合物在酶促合成中具有应用,特别是在制造可生物降解塑料方面。它已被用于环状三亚甲基碳酸酯单体的直接酶促合成中,目的是生产脂肪族聚(三亚甲基碳酸酯),这是一种重要的可生物降解塑料。这展示了其在环保材料生产中的作用 (Hiroaki Tasaki, K. Toshima, S. Matsumura, 2003).
安全和危害
生化分析
Biochemical Properties
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with metal ions such as Ni(II), Cu(II), and Co(II), which can influence its biochemical activity . These interactions are crucial as they can affect the compound’s stability and reactivity in biological systems.
Cellular Effects
The effects of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with metal ions can lead to changes in cellular oxidative stress levels, impacting cell viability and function . Additionally, its presence can alter the expression of specific genes involved in metabolic pathways, further influencing cellular activities.
Molecular Mechanism
At the molecular level, Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with metal ions can inhibit or activate metalloproteins, affecting their function . Moreover, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific metabolic pathways or protecting against oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, affecting energy production and metabolic balance . These interactions highlight the compound’s role in modulating cellular metabolism and its potential impact on overall metabolic health.
Transport and Distribution
The transport and distribution of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.
属性
IUPAC Name |
diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-5-15-9(13)12(10(14)16-6-2)7-17-11(3,4)18-8-12/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRLQBPVLCTGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(COC(OC1)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301992 | |
| Record name | Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51335-75-2 | |
| Record name | 51335-75-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate in the synthesis of the bisphosphonate alkylating agent described in the paper?
A1: The research paper describes the synthesis of a novel bisphosphonate alkylating agent, tetraisopropyl {2-[(mesyloxy)methyl]propane-1,3-diyl}bis(oxymethylene)bisphosphonate. The synthesis starts with the decarbethoxylation of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate []. This step is crucial as it removes the carboxylate groups and allows for further modifications of the molecule to ultimately arrive at the desired bisphosphonate structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)






